Difucosyllacto-N-neohexaose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

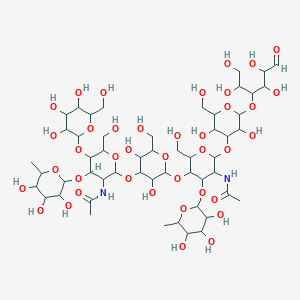

2D Structure

Properties

CAS No. |

64396-27-6 |

|---|---|

Molecular Formula |

C52H88N2O39 |

Molecular Weight |

1365.2 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C52H88N2O39/c1-12-25(66)31(72)34(75)48(80-12)90-42-23(53-14(3)62)46(85-21(10-60)40(42)88-50-36(77)33(74)28(69)18(7-57)82-50)93-45-30(71)20(9-59)84-52(38(45)79)89-41-22(11-61)86-47(24(54-15(4)63)43(41)91-49-35(76)32(73)26(67)13(2)81-49)92-44-29(70)19(8-58)83-51(37(44)78)87-39(17(65)6-56)27(68)16(64)5-55/h5,12-13,16-52,56-61,64-79H,6-11H2,1-4H3,(H,53,62)(H,54,63)/t12-,13-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |

InChI Key |

QBJOQIQKFXHKEG-LLWSUDBHSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)NC(=O)C)O[C@H]7[C@H]([C@H](O[C@H]([C@@H]7O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)CO)O)NC(=O)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)NC(=O)C)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Difucosyllacto-N-neohexaose: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

An in-depth exploration into the discovery, isolation, structural characterization, and biological significance of Difucosyllacto-N-neohexaose (DFLNH), a key fucosylated human milk oligosaccharide.

Introduction

Human milk oligosaccharides (HMOs) are a highly abundant and structurally diverse group of complex carbohydrates that represent the third largest solid component of human milk after lactose (B1674315) and lipids.[1] These intricate glycans are not readily digested by the infant, instead playing a crucial role in shaping the neonatal gut microbiome, influencing immune system development, and potentially impacting neurocognitive outcomes.[2][3] Among the vast array of HMOs, fucosylated oligosaccharides, which contain one or more fucose residues, are of particular interest due to their significant biological activities.

This technical guide focuses on a specific fucosylated HMO, this compound (DFLNH). First isolated and characterized in the late 1970s, DFLNH is an octasaccharide that has been identified in the milk of nonsecretor individuals.[4] This document provides a comprehensive overview of the discovery, detailed isolation protocols, structural elucidation, and known biological functions of DFLNH, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Structural Elucidation

The initial discovery and structural characterization of DFLNH, specifically the isomer para-lacto-N-neohexaose, was a significant advancement in the field of glycobiology. Two new octasaccharides, which were difucosyl derivatives of para-lacto-N-hexaose and para-lacto-N-neohexaose, were first isolated from the milk of a nonsecretor Lewis a+b- individual in 1977.[4] The structure of what is now known as this compound was determined through a combination of sequential enzymatic degradation and quantitative methylation analysis.[4]

Subsequent studies further refined the structural understanding of DFLNH isomers using advanced analytical techniques. In 1992, the primary structures of several human milk oligosaccharides, including a this compound, were definitively established using 1H- and 13C-nuclear magnetic resonance (NMR) spectroscopy.[5] These foundational studies laid the groundwork for our current understanding of the immense structural diversity within HMOs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C52H88N2O39 | [6] |

| Molecular Weight | 1365.25 g/mol | [6] |

| CAS Number | 64396-27-6 | [5] |

| Structure | An octasaccharide with a lacto-N-neohexaose core and two fucose residues. | [6] |

Experimental Protocols: Isolation and Purification of this compound from Human Milk

The isolation of DFLNH from the complex mixture of HMOs in human milk requires a multi-step chromatographic approach. The following protocol is a synthesized methodology based on established techniques for the separation of fucosylated neutral HMOs.

Sample Preparation: Removal of Fats and Proteins

-

Centrifugation: Centrifuge pooled human milk samples at 4,000 x g for 30 minutes at 4°C to separate the lipid layer.

-

Skimming: Carefully remove the upper cream layer.

-

Ethanol (B145695) Precipitation: Add two volumes of cold ethanol (-20°C) to the skimmed milk and incubate overnight at 4°C to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at 5,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing the oligosaccharides and lactose.

Gel Filtration Chromatography: Removal of Lactose

-

Concentration: Concentrate the supernatant using a rotary evaporator.

-

Column Preparation: Use a Bio-Gel P-4 column equilibrated with deionized water.

-

Elution: Apply the concentrated sample to the column and elute with deionized water.

-

Fraction Collection and Analysis: Collect fractions and monitor for carbohydrate content using a phenol-sulfuric acid assay. Pool the fractions that elute before the large lactose peak.

Anion-Exchange Chromatography: Separation of Neutral and Acidic Oligosaccharides

-

Column Preparation: Use a strong anion exchange column (e.g., DEAE-Sephadex) equilibrated with a suitable buffer (e.g., 2 mM Tris-HCl, pH 7.5).

-

Sample Application: Apply the pooled oligosaccharide fraction to the column.

-

Elution of Neutral Fraction: Elute the neutral oligosaccharides, including DFLNH, with the equilibration buffer.

-

Elution of Acidic Fraction: Elute the bound acidic oligosaccharides with a salt gradient (e.g., 0-0.5 M NaCl in the same buffer).

Recycling High-Performance Liquid Chromatography (HPLC): Isolation of DFLNH

This step is crucial for separating isomeric fucosylated oligosaccharides.

-

Column: Utilize a preparative HPLC system with a column suitable for oligosaccharide separation, such as an amino-bonded silica (B1680970) column.[7] A recycling chromatography setup on a K+ ion-exchange resin column has been shown to be effective for separating lacto-N-neo-difucohexaose II from its isomers.[5]

-

Mobile Phase: Employ a gradient of acetonitrile (B52724) and water or a specific buffer system as described in the literature for separating fucosylated HMOs.

-

Detection: Monitor the elution profile using a refractive index detector or by analyzing fractions for carbohydrate content.

-

Fraction Collection and Recycling: Collect fractions corresponding to the expected elution time of DFLNH. The recycling technique involves re-injecting the collected fractions onto the column to improve resolution and achieve higher purity.

Structural Confirmation: NMR and Mass Spectrometry

The identity and purity of the isolated DFLNH should be confirmed using modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1H- and 13C-NMR are powerful tools for the complete structural elucidation of oligosaccharides, including the determination of glycosidic linkages and anomeric configurations.[1][5]

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with tandem mass spectrometry (MS/MS) can confirm the molecular weight and provide fragmentation patterns that aid in sequencing the oligosaccharide.[8]

Quantitative Data

The concentration of DFLNH in human milk can vary significantly between individuals, primarily due to genetic factors such as the mother's secretor and Lewis blood group status.

Table 2: Concentration of Difucosyllacto-N-hexaose (DFLNH) in Human Milk Samples

| Study Population | Time Point | DFLNH Concentration (nmol/mL) | Reference |

| Latino Cohort | 1 month | 152 ± 136 (range: 11-805) | [9] |

| Latino Cohort | 6 months | 232 ± 175 (range: 27-1023) | [9] |

Biological Significance and Signaling Pathways

Fucosylated HMOs, including DFLNH, are not merely inert prebiotics. They exert significant biological effects through direct interaction with host cells and by modulating the gut microbiota.

Prebiotic Activity and Gut Microbiota Modulation

DFLNH, like other fucosylated HMOs, serves as a selective prebiotic, promoting the growth of beneficial gut bacteria, particularly species of Bifidobacterium.[10][11] Certain strains of Bifidobacterium, such as B. infantis, possess specific enzymes (fucosidases) that allow them to cleave and metabolize fucose-containing oligosaccharides.[12] The metabolism of these HMOs by bifidobacteria leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[13] These SCFAs have numerous beneficial effects, including providing an energy source for colonocytes, maintaining gut barrier integrity, and modulating the immune system.

Interaction with Host Cell Receptors and Immune Modulation

Fucosylated HMOs can directly interact with lectin receptors on the surface of immune cells, thereby modulating immune responses.

-

DC-SIGN (Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin): This C-type lectin receptor, expressed on dendritic cells, has been shown to bind to various fucosylated HMOs.[14] This interaction can prevent the binding of pathogens to DC-SIGN, suggesting a role for these HMOs in protecting against infections.[15]

-

Toll-like Receptor 4 (TLR4): Some studies suggest that fucosylated HMOs can directly interact with TLR4, a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. This interaction can inhibit TLR4 signaling, thereby preventing excessive inflammation in the gut.[2]

Visualizations

Experimental Workflow for DFLNH Isolation

Caption: Workflow for the isolation and characterization of DFLNH from human milk.

Signaling Pathways Modulated by Fucosylated HMOs

Caption: Putative signaling pathways modulated by DFLNH and other fucosylated HMOs.

Conclusion

This compound is a structurally complex and biologically significant component of human milk. Its isolation requires sophisticated chromatographic techniques, and its biological activities underscore the intricate relationship between maternal diet, the infant gut microbiome, and the developing immune system. Further research into the specific receptor interactions and downstream signaling pathways of DFLNH will undoubtedly provide deeper insights into its role in infant health and may pave the way for its use in novel therapeutic and nutritional applications. This guide provides a foundational understanding for researchers and professionals seeking to explore the potential of this fascinating human milk oligosaccharide.

References

- 1. Characterization of lacto-N-hexaose and two fucosylated derivatives from human milk by high-performance liquid chromatography and proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The human milk oligosaccharides 2'-fucosyllactose and 6'-sialyllactose protect against the development of necrotizing enterocolitis by inhibiting toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Galactooligosaccharide or 2'-Fucosyllactose Modulates Gut Microbiota and Inhibits LPS/TLR4/NF-κB Signaling Pathway to Prevent DSS-Induced Colitis Aggravated by a High-Fructose Diet in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Milk Active Ingredient, 2′-Fucosyllactose, Inhibits Inflammation and Promotes MUC2 Secretion in LS174T Goblet Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation of human milk oligosaccharides by recycling chromatography. First isolation of lacto-N-neo-difucohexaose II and 3'-Galactosyllactose from this source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Human Milk Oligosaccharide 2'-Fucosyllactose Inhibits Ligand Binding to C-Type Lectin DC-SIGN but Not to Langerin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid structural characterization of human milk oligosaccharides and distinction of their isomers using trapped ion mobility spectrometry time‐of‐flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lewis X oligosaccharides targeting to DC-SIGN enhanced antigen-specific immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bifidobacterium infantis Metabolizes 2'Fucosyllactose-Derived and Free Fucose Through a Common Catabolic Pathway Resulting in 1,2-Propanediol Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 14. Human DC-SIGN binds specific human milk glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human Milk Blocks DC-SIGN–Pathogen Interaction via MUC1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of Difucosyllacto-N-neohexaose using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difucosyllacto-N-neohexaose (DFLnH) is a complex human milk oligosaccharide (HMO) with significant biological activities, including roles in infant gut health and as a potential therapeutic agent. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for its potential application in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural characterization of such complex glycans in solution. This technical guide provides a comprehensive overview of the methodologies and data analysis involved in the structural elucidation of DFLnH using a suite of one- and two-dimensional NMR experiments. Detailed experimental protocols, data presentation, and workflow visualizations are provided to aid researchers in this field.

Introduction

Human milk oligosaccharides (HMOs) are a diverse group of complex sugars that represent the third most abundant solid component of human milk after lactose (B1674315) and lipids. They play a crucial role in shaping the infant's gut microbiome, developing the immune system, and protecting against pathogens. This compound (DFLnH) is an octasaccharide found in human milk, the structure of which has been established primarily through NMR spectroscopy[1][2]. Its biological functions are intrinsically linked to its specific monosaccharide composition, sequence, linkage patterns, and overall three-dimensional conformation.

This guide will detail the systematic approach to elucidating the structure of DFLnH, starting from the identification of its constituent monosaccharides to the determination of their sequence and the stereochemistry of their glycosidic linkages.

Structure of this compound

This compound is a branched octasaccharide. Its core structure is a lacto-N-neohexaose, which is fucosylated at two positions. The precise structure, as determined by NMR and other methods, is crucial for understanding its biological function.

Experimental Protocols

The structural elucidation of DFLnH by NMR spectroscopy involves a series of experiments. The following protocols are standard for the analysis of complex oligosaccharides.

Sample Preparation

-

Sample Purity : The DFLnH sample should be of high purity (>95%), as impurities can complicate spectral analysis. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

-

Lyophilization : The purified sample is lyophilized to remove any residual moisture.

-

Deuterium (B1214612) Exchange : Protons from hydroxyl and amine groups can exchange with deuterium from the solvent, simplifying the spectrum. This is achieved by dissolving the sample in deuterium oxide (D₂O, 99.96% D), followed by lyophilization. This process is typically repeated three times.

-

Final Dissolution : The lyophilized sample is dissolved in a known volume of high-purity D₂O (typically 0.5-0.6 mL) for NMR analysis.

-

Internal Standard : A known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for chemical shift referencing (¹H δ = 0.00 ppm).

NMR Data Acquisition

All NMR spectra are typically acquired on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe to enhance sensitivity.

-

1D ¹H NMR : A standard one-dimensional proton spectrum is acquired to obtain an overview of the proton signals. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds. Water suppression is essential when using D₂O.

-

2D ¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies scalar-coupled protons, typically those separated by two or three bonds. It is crucial for tracing the connectivity of protons within each monosaccharide ring.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) : TOCSY reveals the entire spin system of a monosaccharide, from the anomeric proton to the protons at the other end of the ring. A mixing time of 80-120 ms (B15284909) is typically used to allow for magnetization transfer throughout the spin system.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom. It is essential for assigning the ¹³C resonances.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is a key experiment for determining the glycosidic linkages between monosaccharide units by observing correlations across the glycosidic oxygen atom.

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space correlations between protons that are in close proximity (< 5 Å). They provide crucial information for confirming glycosidic linkages and for determining the three-dimensional conformation of the oligosaccharide. A mixing time of 200-500 ms is commonly used for NOESY.

Data Analysis and Structural Elucidation Workflow

The structural elucidation of DFLnH follows a systematic workflow, integrating data from the various NMR experiments.

-

Identification of Monosaccharide Residues : The anomeric protons (H-1) of each monosaccharide residue typically resonate in a distinct region of the ¹H NMR spectrum (δ 4.5-5.5 ppm). The number of anomeric signals indicates the number of monosaccharide units. The TOCSY experiment is then used to identify the complete spin system of each residue, starting from its anomeric proton.

-

Intra-residue Assignment : The COSY spectrum is used to trace the J-coupling network from H-1 to H-2, H-2 to H-3, and so on, within each monosaccharide ring. The HSQC spectrum then allows for the assignment of the corresponding ¹³C resonances.

-

Determination of Glycosidic Linkages and Sequence : The HMBC and NOESY/ROESY spectra are crucial for determining how the monosaccharide units are connected. An HMBC correlation between the anomeric proton of one residue (H-1) and a carbon of another residue across the glycosidic bond (e.g., C-3') establishes the linkage. NOESY/ROESY correlations between the anomeric proton (H-1) and protons on the aglyconic residue (e.g., H-3') provide through-space confirmation of the linkage and information about the conformation around the glycosidic bond.

Data Presentation

Disclaimer: The following tables present illustrative ¹H and ¹³C NMR chemical shift data for a closely related and well-characterized fucosylated human milk oligosaccharide, Lacto-N-difucohexaose I (LNDFH I). The primary reference for the structural elucidation of this compound is Strecker G, et al. Carbohydr Res. 1992 Mar 16;226(1):1-14, however, the specific quantitative NMR data from this publication was not directly accessible.

Table 1: Illustrative ¹H Chemical Shifts (δ, ppm) for Lacto-N-difucohexaose I (LNDFH I) in D₂O

| Residue | H-1 | H-2 | H-3 | H-4 | H-5 | H-6 |

| α-L-Fuc (I) | 5.12 | 3.80 | 3.95 | 4.15 | 4.80 | 1.20 (CH₃) |

| β-D-Gal (II) | 4.45 | 3.55 | 3.65 | 3.90 | 3.60 | 3.75 |

| β-D-GlcNAc (III) | 4.70 | 3.75 | 3.60 | 3.50 | 3.45 | 3.80, 3.90 |

| α-L-Fuc (IV) | 4.90 | 3.70 | 3.85 | 4.05 | 4.25 | 1.18 (CH₃) |

| β-D-Gal (V) | 4.50 | 3.50 | 3.60 | 3.85 | 3.55 | 3.70 |

| β-D-Glc (VIα) | 5.22 | 3.25 | 3.55 | 3.40 | 3.70 | 3.80, 3.85 |

| β-D-Glc (VIβ) | 4.65 | 3.20 | 3.50 | 3.35 | 3.60 | 3.75, 3.90 |

Table 2: Illustrative ¹³C Chemical Shifts (δ, ppm) for Lacto-N-difucohexaose I (LNDFH I) in D₂O

| Residue | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |

| α-L-Fuc (I) | 102.5 | 70.0 | 71.5 | 73.0 | 68.0 | 16.5 (CH₃) |

| β-D-Gal (II) | 104.0 | 73.5 | 75.0 | 70.5 | 76.5 | 62.0 |

| β-D-GlcNAc (III) | 102.0 | 56.5 | 74.0 | 70.0 | 77.0 | 61.5 |

| α-L-Fuc (IV) | 101.0 | 69.5 | 71.0 | 72.5 | 67.5 | 16.0 (CH₃) |

| β-D-Gal (V) | 103.5 | 73.0 | 74.5 | 69.5 | 76.0 | 61.0 |

| β-D-Glc (VIα) | 93.0 | 75.0 | 77.0 | 71.0 | 77.5 | 61.8 |

| β-D-Glc (VIβ) | 97.0 | 75.5 | 77.5 | 71.0 | 77.0 | 61.8 |

Visualization of Key Structural Relationships

The following diagram illustrates the key inter-residue correlations observed in HMBC and NOESY experiments that are used to determine the glycosidic linkages in a fucosylated oligosaccharide.

Conclusion

The structural elucidation of complex oligosaccharides such as this compound is a challenging but essential task for understanding their biological roles. NMR spectroscopy, through a combination of 1D and 2D experiments, provides the necessary atomic-level information to unambiguously determine the monosaccharide composition, sequence, and glycosidic linkages. The workflow and methodologies presented in this guide provide a robust framework for researchers and drug development professionals working on the characterization of HMOs and other complex carbohydrates. While the specific quantitative data for DFLnH was not accessible for this guide, the principles and illustrative data provided serve as a comprehensive introduction to the structural elucidation process.

References

An In-depth Technical Guide to Difucosyllacto-N-neohexaose: Biochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difucosyllacto-N-neohexaose (DFLNH) is a complex oligosaccharide belonging to the family of human milk oligosaccharides (HMOs). As a neutral, di-fucosylated octasaccharide, it is a significant component of the intricate carbohydrate profile of human milk.[1][2] HMOs are known to play a crucial role in infant health, acting as prebiotics, immunomodulators, and anti-infective agents.[3][4][5] DFLNH, with its specific structural characteristics, is a subject of growing interest for its potential applications in infant nutrition, gut health, and therapeutic development. This technical guide provides a comprehensive overview of the biochemical properties, stability, synthesis, and analysis of DFLNH, intended to support research and development in these fields.

Biochemical Properties

DFLNH is a branched octasaccharide with a molecular formula of C₅₂H₈₈N₂O₃₉ and a molecular weight of 1365.25 g/mol .[1] Its structure consists of a lacto-N-neohexaose core that is fucosylated at two positions. The presence and concentration of DFLNH in human milk can vary significantly among individuals, largely influenced by the mother's secretor and Lewis blood group genotypes, which determine the expression of specific fucosyltransferases.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₂H₈₈N₂O₃₉ | [1] |

| Molecular Weight | 1365.25 g/mol | [1] |

| Classification | Neutral Human Milk Oligosaccharide | [2] |

| Core Structure | Lacto-N-neohexaose | [6] |

Table 2: Concentration of this compound in Human Milk

| Lactation Stage | Concentration Range (µg/mL) | Source |

| 1 month postpartum | 11 - 805 | [3] |

| 6 months postpartum | 27 - 1023 | [3] |

Stability

Thermal Stability

pH Stability

The stability of fucosylated oligosaccharides is influenced by pH. Generally, these compounds are more stable in neutral and slightly alkaline conditions. Under acidic conditions (pH 2.7-4.2), particularly when combined with heat, hydrolysis of the glycosidic bonds can occur, leading to degradation. The rate of hydrolysis is dependent on the specific linkages present in the oligosaccharide. Fucosylated oligosaccharides are analyzed using high-pH anion-exchange chromatography, which is performed under alkaline conditions (pH ~13), indicating their stability at high pH.[7]

Biological Activity

Fucosylated HMOs, including DFLNH, are not digested by the infant and reach the colon intact, where they selectively promote the growth of beneficial gut bacteria, particularly Bifidobacterium species. This prebiotic activity is crucial for the establishment of a healthy gut microbiome.

Furthermore, fucosylated HMOs can act as soluble decoy receptors, inhibiting the binding of pathogens to host intestinal cells, thereby protecting the infant from infections. A related compound, Difucosyllacto-N-hexaose, has been shown to have an anti-inflammatory effect in the ileum, potentially by stimulating the production of short-chain fatty acids and inhibiting the release of pro-inflammatory cytokines.[1] Neutral and fucosylated HMOs are also known to regulate microglia maturation and the concentration of neurotransmitters.[3]

References

- 1. Difucosyllacto-N-hexaose (c) | 443361-17-9 | OD31778 [biosynth.com]

- 2. Difucosyllacto-N-hexaose (c) - glyXera [glyxera.com]

- 3. Consumption of different combinations of human milk oligosaccharides in the first 6 mo of infancy is positively associated with early cognition at 2 y of age in a longitudinal cohort of Latino children - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent progress in fucosylated derivatives of lacto- N-tetraose and lacto- N-neotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oligosaccharides of human milk. Structural studies of two new octasaccharides, difucosyl derivatives of para-lacto-N-hexaose and para-lacto-N-neohexaose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation of fucosylated oligosaccharides using high-pH anion-exchange chromatography with pulsed-amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Abundance and Variation of Difucosyllacto-N-neohexaose in Human Milk

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human milk oligosaccharides (HMOs) represent a highly abundant and structurally diverse group of complex glycans that play a pivotal role in infant health and development. As the third most abundant solid component of human milk after lactose (B1674315) and lipids, HMOs are not readily digested by the infant but serve as prebiotics, shaping the infant's gut microbiota, and possess anti-adhesive and immunomodulatory properties. Among the vast array of HMOs, fucosylated oligosaccharides are of particular interest due to their involvement in host-microbe interactions and immune modulation. Difucosyllacto-N-neohexaose (DFL-N-nH) is a complex fucosylated HMO that has garnered attention for its potential biological functions. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance and variation of DFL-N-nH in human milk, details of experimental protocols for its quantification, and an exploration of its potential biological signaling pathways.

Natural Abundance and Variation of this compound (DFL-N-nH)

The concentration of HMOs in human milk is highly variable and influenced by several factors, including the mother's genetic secretor status, lactation stage, and geographical location. While comprehensive data specifically for DFL-N-nH is still emerging and often grouped with its isomers like Difucosyllacto-N-hexaose (DFLNH), existing research provides valuable insights into its quantitative presence.

Variation with Lactation Stage

HMO concentrations are highest in colostrum (the first milk produced after birth) and generally decrease as lactation progresses. A systematic review of HMO concentrations indicates that total HMO levels can range from an average of 9–22 g/L in colostrum to 4–6 g/L in mature milk after 6 months.[1] While specific data for DFL-N-nH across all lactation stages is not extensively documented in isolation, studies analyzing multiple HMOs show a general trend of decreasing concentrations for most complex fucosylated oligosaccharides over time.[2] However, some fucosylated HMOs, such as 3-fucosyllactose, have been observed to increase during lactation.[2]

Influence of Maternal Secretor Status

The maternal secretor status, determined by the expression of the fucosyltransferase 2 (FUT2) gene, is a primary determinant of the HMO profile. Secretor mothers, who have a functional FUT2 enzyme, produce milk rich in α1-2 fucosylated HMOs. Non-secretor mothers lack this enzyme and therefore have very low to undetectable levels of these specific HMOs. While DFL-N-nH contains fucose residues, its synthesis is dependent on multiple fucosyltransferases, and its concentration can vary between secretor and non-secretor mothers. Studies have shown that the concentrations of various fucosylated HMOs differ significantly based on secretor status.[3]

Geographical and Inter-individual Variation

Significant differences in the composition and concentration of HMOs have been observed across different geographical locations.[4][5] These variations are likely due to a combination of genetic and environmental factors. For instance, a study comparing HMO profiles from 11 international cohorts revealed significant differences in the concentrations of almost all HMOs.[4] While specific data for DFL-N-nH across a wide range of countries is not yet available, the existing evidence on other HMOs suggests that its concentration is also likely to vary among different populations. Furthermore, even within the same population and among mothers with the same secretor status, there is considerable inter-individual variability in HMO profiles.[6]

Table 1: Reported Concentrations of Difucosylated Hexasaccharides in Human Milk

| Study Population | Lactation Stage | HMO Analyzed | Mean Concentration (mg/L) | Range (mg/L) |

| Latino Cohort[7] | 1 month | Difucosyllacto-N-hexaose | 152 ± 136 | 11 - 805 |

| Latino Cohort[7] | 6 months | Difucosyllacto-N-hexaose | 232 ± 175 | 27 - 1023 |

| Central African Cohort[8] | Week 1 | LNDFH II + LNnDFH II | Median: 130 | IQR: 90 - 190 |

| Central African Cohort[8] | Week 25 | LNDFH II + LNnDFH II | Median: 110 | IQR: 80 - 150 |

Note: Data for this compound (DFL-N-nH) is often reported in combination with its isomers, such as Lacto-N-difucohexaose II (LNDFH II) and Lacto-N-neodifucohexaose II (LNnDFH II).

Experimental Protocols for Quantification of this compound

Accurate quantification of DFL-N-nH in human milk is crucial for understanding its biological roles. The complexity and isomeric nature of HMOs necessitate sophisticated analytical techniques. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful and widely used method for the sensitive and specific quantification of individual HMOs.[9]

Sample Preparation

A robust sample preparation protocol is essential to remove interfering substances such as proteins and fats from the milk matrix.

Workflow for HMO Extraction from Human Milk

Caption: General workflow for the extraction of HMOs from human milk samples.

UPLC-MS/MS Method for Absolute Quantification

The following provides a general framework for a UPLC-MS/MS method for the absolute quantification of DFL-N-nH. Method parameters should be optimized for the specific instrument and standards used.

Table 2: Exemplar UPLC-MS/MS Parameters for HMO Analysis

| Parameter | Setting |

| UPLC System | |

| Column | ACQUITY UPLC BEH Amide Column (e.g., 1.7 µm, 2.1 x 100 mm)[9] |

| Mobile Phase A | 10 mM Ammonium Formate in Water[9] |

| Mobile Phase B | Acetonitrile[9] |

| Gradient | Optimized for separation of HMO isomers (e.g., linear gradient from 98% to 55% B)[9] |

| Flow Rate | 0.4 mL/min[9] |

| Column Temperature | 40°C[9] |

| Mass Spectrometer | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M-H]⁻ or other appropriate adduct for DFL-N-nH |

| Fragment Ions (m/z) | Specific daughter ions for DFL-N-nH |

| Dwell Time | Optimized for peak shape and sensitivity |

Standard Curve Preparation: To achieve absolute quantification, a standard curve must be generated using a purified DFL-N-nH standard of known concentration. A series of dilutions of the standard are prepared and analyzed under the same conditions as the milk samples. The peak area of the analyte is then plotted against its concentration to create a calibration curve.

Potential Signaling Pathways and Biological Functions

While direct evidence for signaling pathways specifically activated by DFL-N-nH is limited, the broader functions of fucosylated HMOs provide a framework for its potential biological roles.

Modulation of Gut Microbiota

HMOs, including fucosylated species, act as prebiotics by selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species.[10] Certain strains of Bifidobacterium possess specific enzymes to metabolize fucosylated HMOs. The fermentation of these oligosaccharides by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), which have numerous beneficial effects on the host, including serving as an energy source for colonocytes and modulating immune responses.

Interaction with the Immune System

Fucosylated HMOs can directly interact with host cells to modulate immune responses. They can act as soluble decoy receptors, preventing the binding of pathogens to host cell surface glycans. Furthermore, some HMOs have been shown to influence the expression of cytokines and modulate the activity of immune cells. For example, HMOs can influence signaling through Toll-like receptors (TLRs), which are key pattern recognition receptors of the innate immune system.[11] While not specifically demonstrated for DFL-N-nH, it is plausible that it could modulate TLR signaling, thereby influencing downstream pathways such as the NF-κB and MAPK pathways, which are critical regulators of inflammation.[12][13][14]

Potential Signaling Cascade Influenced by Fucosylated HMOs

Caption: A potential signaling pathway modulated by fucosylated HMOs like DFL-N-nH.

Conclusion and Future Directions

This compound is a complex and potentially important component of human milk. Its concentration is subject to significant variation due to maternal genetics, lactation stage, and geographical location. While analytical methods for its quantification are available, there is a need for more standardized and widely available protocols to facilitate comparative studies. Further research is critically needed to elucidate the specific biological functions of DFL-N-nH and to unravel the precise signaling pathways through which it exerts its effects on the infant gut microbiota and immune system. A deeper understanding of the roles of individual HMOs like DFL-N-nH will be invaluable for the development of novel infant formulas and therapeutic interventions aimed at promoting infant health.

References

- 1. researchgate.net [researchgate.net]

- 2. Changes in HMO Concentrations throughout Lactation: Influencing Factors, Health Effects and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic review of the concentrations of oligosaccharides in human milk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PrimoVeNde [liuc.primo.exlibrisgroup.com]

- 5. lcms.cz [lcms.cz]

- 6. academic.oup.com [academic.oup.com]

- 7. Consumption of different combinations of human milk oligosaccharides in the first 6 mo of infancy is positively associated with early cognition at 2 y of age in a longitudinal cohort of Latino children - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human milk nutritional composition across lactational stages in Central Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of a versatile analytical method for absolute quantification of seven oligosaccharides in human, bovine, and goat milk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Modulation of Toll-like receptor-mediated innate immunity in bovine intestinal epithelial cells by lactic acid bacteria isolated from feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scienceopen.com [scienceopen.com]

The Biological Significance of Difucosyllacto-N-neohexaose in Infant Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difucosyllacto-N-neohexaose (DFL-N-nH), a complex human milk oligosaccharide (HMO), is emerging as a significant bioactive component in infant nutrition, playing a multifaceted role in early life development. This technical guide provides a comprehensive overview of the biological functions of DFL-N-nH, with a focus on its impact on the developing infant gut microbiome, immune system, and neuronal maturation. We present a synthesis of the current quantitative data, detailed experimental methodologies for its study, and visualizations of its proposed mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in the fields of pediatrics, microbiology, immunology, and drug development, aiming to stimulate further investigation into the therapeutic potential of this unique HMO.

Introduction

Human milk is a complex and dynamic fluid, rich in a diverse array of bioactive components that are crucial for the optimal growth and development of infants. Among these, human milk oligosaccharides (HMOs) represent the third most abundant solid component after lactose (B1674315) and lipids. These complex glycans are largely indigestible by the infant, reaching the colon intact where they serve as prebiotics, shaping the nascent gut microbiota, and exerting direct and indirect effects on the host.

This compound (DFL-N-nH) is a neutral, fucosylated HMO. Its structure, characterized by the presence of two fucose residues, confers specific biological activities that are of increasing interest to the scientific community. The concentration and presence of DFL-N-nH in human milk are influenced by the mother's secretor status, a genetic trait determining the expression of fucosyltransferases. This guide will delve into the known biological functions of DFL-N-nH, its mechanisms of action, and the methodologies employed to uncover its role in infant health.

Quantitative Data on this compound

The concentration of DFL-N-nH in human milk is highly variable and is primarily dependent on the mother's secretor status. Secretor mothers, who possess a functional fucosyltransferase 2 (FUT2) gene, have significantly higher concentrations of α1,2-fucosylated HMOs, including DFL-N-nH, in their milk.

Table 1: Concentration of this compound in Human Milk

| Maternal Secretor Status | Lactation Stage | Mean Concentration (mg/L) | Range (mg/L) | Reference |

| Secretor (S+) | Colostrum | 150 | 50 - 300 | [1] |

| Secretor (S+) | Transitional Milk | 120 | 40 - 250 | [1] |

| Secretor (S+) | Mature Milk | 100 | 30 - 200 | [1] |

| Non-Secretor (S-) | All Stages | Not typically detected or at very low levels | < 10 | [2][3] |

Note: The exact concentrations can vary significantly between individuals due to genetic and environmental factors.

Biological Functions and Mechanisms of Action

Prebiotic Effects and Gut Microbiome Modulation

DFL-N-nH acts as a selective prebiotic, promoting the growth of beneficial bacteria in the infant gut, particularly species of the genus Bifidobacterium. Certain infant-associated bifidobacteria, such as Bifidobacterium longum subsp. infantis, possess specific glycosyl hydrolases that enable them to utilize fucosylated HMOs like DFL-N-nH as a primary energy source.[4]

The fermentation of DFL-N-nH by these bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[5][6] These SCFAs have numerous beneficial effects, including:

-

Lowering the intestinal pH: This creates an environment that is less favorable for the growth of pathogenic bacteria.

-

Providing an energy source for colonocytes: Butyrate, in particular, is the preferred energy source for intestinal epithelial cells, promoting their proliferation and differentiation.

-

Modulating the immune system: SCFAs can influence the development and function of immune cells.

Immune System Modulation

DFL-N-nH contributes to the development and maturation of the infant's immune system through several mechanisms:

-

Anti-adhesive and Antimicrobial Effects: DFL-N-nH can act as a soluble decoy receptor, binding to pathogens such as Campylobacter jejuni and enterotoxigenic Escherichia coli (ETEC) in the gut lumen.[2][3][7][8][9] This prevents their adhesion to the intestinal epithelium, a crucial step in the infection process.

-

Direct Immunomodulatory Effects: While direct evidence for DFL-N-nH is still emerging, studies on fucosylated HMOs suggest they can directly interact with immune cells, such as dendritic cells and lymphocytes, to modulate cytokine production and promote a balanced Th1/Th2 immune response.[10][11] This may help to reduce the risk of inflammatory and allergic diseases. It is hypothesized that DFL-N-nH may interact with pattern recognition receptors like Toll-like receptors (TLRs) on immune and intestinal epithelial cells, thereby influencing downstream signaling pathways such as the NF-κB pathway.[12][13][14][15]

Neuronal Development

Emerging evidence suggests a link between fucosylated HMOs and infant neurodevelopment. While direct studies on DFL-N-nH are limited, the fucose released from its metabolism can be utilized by the developing brain. Fucosylated glycans are involved in crucial neuronal processes, including synaptogenesis, long-term potentiation, and memory formation.[16][17] Preclinical studies using animal models have shown that supplementation with fucosylated oligosaccharides can improve cognitive function.[16][17][18] The gut-brain axis, influenced by the DFL-N-nH-mediated modulation of the gut microbiota and the production of neuroactive metabolites, is considered a key pathway through which these effects are mediated.

Experimental Protocols

Quantification of this compound in Biological Samples

Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

-

Sample Preparation:

-

To 100 µL of milk or infant formula, add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of a 50:50 acetonitrile/water solution.[6][19][20][21]

-

-

Chromatographic Separation:

-

Column: ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 95% B to 50% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.[9]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for DFL-N-nH: The specific precursor ion (e.g., [M-H]⁻ or [M+formate]⁻) and product ions need to be determined using a purified standard.

-

Quantification: Based on a standard curve generated with a purified DFL-N-nH standard.[19][21]

-

In Vitro Fermentation of DFL-N-nH with Infant Fecal Microbiota

This protocol allows for the investigation of the prebiotic effects of DFL-N-nH.[5][6][22][23][24]

-

Preparation of Fecal Inoculum:

-

Collect fresh fecal samples from healthy, exclusively breastfed infants.

-

Within 2 hours, prepare a 10% (w/v) fecal slurry in an anaerobic chamber using a pre-reduced phosphate-buffered saline (PBS) solution.

-

-

Fermentation:

-

In an anaerobic chamber, add a basal fermentation medium to sterile serum bottles.

-

Add DFL-N-nH to the desired final concentration (e.g., 10 g/L). Include a control with no added carbohydrate.

-

Inoculate the bottles with the fecal slurry (e.g., 10% v/v).

-

Incubate at 37°C for up to 48 hours.

-

-

Analysis:

Enzymatic Synthesis of this compound

This protocol provides a general framework for the enzymatic synthesis of DFL-N-nH.[1][7][25][26][27]

-

Reactants:

-

Acceptor: Lacto-N-neohexaose (LNnH).

-

Donor: Guanosine diphosphate-fucose (GDP-Fucose).

-

Enzymes:

-

An α1,2-fucosyltransferase (e.g., from Helicobacter pylori or a recombinant source).

-

An α1,3/4-fucosyltransferase (e.g., FUT3).

-

-

-

Reaction Conditions:

-

Combine the acceptor, donor, and the first fucosyltransferase in a suitable buffer (e.g., Tris-HCl) with necessary cofactors (e.g., MgCl₂).

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C).

-

After the first fucosylation step, add the second fucosyltransferase to introduce the second fucose residue.

-

-

Purification and Analysis:

-

Purify the resulting DFL-N-nH from the reaction mixture using techniques like gel filtration chromatography or preparative HPLC.

-

Confirm the structure of the synthesized DFL-N-nH using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Conclusion and Future Directions

This compound is a key bioactive component of human milk with significant potential to influence infant development. Its roles as a prebiotic, an immune modulator, and a potential contributor to neurodevelopment highlight its importance in early-life nutrition. The data and protocols presented in this guide provide a foundation for further research into the specific mechanisms of action of DFL-N-nH and its potential applications in infant formula and therapeutics.

Future research should focus on:

-

Elucidating the specific signaling pathways through which DFL-N-nH exerts its immunomodulatory effects.

-

Conducting in vivo studies in animal models to confirm the neurodevelopmental benefits of DFL-N-nH supplementation.

-

Performing clinical trials to evaluate the safety and efficacy of infant formulas supplemented with DFL-N-nH.

A deeper understanding of the biological functions of DFL-N-nH will pave the way for innovative nutritional strategies to support the health and well-being of all infants.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of adhesion of food-borne pathogens to Caco-2 cells by Lactobacillus strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Escherichia coli adhesion to human intestinal Caco-2 cells by probiotic candidate Lactobacillus plantarum strain L15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bifidobacterium longum subspecies infantis: champion colonizer of the infant gut - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. rblh.fiocruz.br [rblh.fiocruz.br]

- 11. mdpi.com [mdpi.com]

- 12. Interactions between toll‐like receptors signaling pathway and gut microbiota in host homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How Toll-like receptors signal: what we know and what we don't know - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Signalling of toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Toll-like receptor function and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | 2′-Fucosyllactose mitigates cognitive deficits in Alzheimer models: targeting amyloid pathology, oxidative stress, and synaptic plasticity [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. MASONACO - Human milk oligosaccharides [masonaco.org]

- 20. lcms.cz [lcms.cz]

- 21. benchchem.com [benchchem.com]

- 22. pure.rug.nl [pure.rug.nl]

- 23. researchgate.net [researchgate.net]

- 24. rsc.org [rsc.org]

- 25. Chemoenzymatic synthesis of fucosylated oligosaccharides using Thermosynechococcus α 1-2-fucosyltransferase and their application in the regulation of intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Chemoenzymatic synthesis of fucosylated oligosaccharides using Thermosynechococcus α1–2-fucosyltransferase and their application in the regulation of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Modulatory Role of Difucosyllacto-N-neohexaose on the Gut Microbiome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difucosyllacto-N-neohexaose (DFL-N-nH) is a complex, fucosylated neutral human milk oligosaccharide (HMO) that plays a significant role in the establishment and modulation of the infant gut microbiome. As a prominent member of the HMO family, DFL-N-nH escapes digestion in the upper gastrointestinal tract and reaches the colon intact, where it serves as a selective substrate for beneficial gut bacteria. This technical guide provides an in-depth analysis of the current understanding of DFL-N-nH's role in gut microbiome modulation, drawing upon data from structurally similar and well-studied fucosylated oligosaccharides to elucidate its potential mechanisms of action. This document is intended to be a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of HMOs.

Core Concepts: Structure and Function

DFL-N-nH is an oligosaccharide isolated from human milk[1][2]. Its structure is characterized by a lacto-N-neohexaose backbone with the addition of two fucose residues[3][4]. This fucosylation is a key structural feature that dictates its selective utilization by specific gut microorganisms. While direct research on DFL-N-nH is limited, extensive studies on other fucosylated HMOs, such as 2'-fucosyllactose (B36931) (2'-FL), provide a strong basis for understanding its biological functions. These functions primarily include serving as a prebiotic to promote the growth of beneficial bacteria, influencing the production of microbial metabolites like short-chain fatty acids (SCFAs), and modulating host-microbe interactions. It has been suggested that DFL-N-nH may have an anti-inflammatory effect by stimulating the production of short-chain fatty acids and inhibiting the release of proinflammatory cytokines[5].

Data Presentation: Quantitative Insights into Gut Microbiome Modulation

Due to the limited availability of direct quantitative data for DFL-N-nH, the following tables summarize findings from in vitro fermentation studies of the structurally related and well-researched fucosylated HMO, 2'-fucosyllactose (2'-FL), to provide a comparative and predictive overview.

Table 1: Impact of 2'-Fucosyllactose on Gut Microbiota Composition (In Vitro Fermentation)

| Bacterial Genus | Change in Relative Abundance with 2'-FL | Reference |

| Bifidobacterium | Significant Increase | [2][6][7] |

| Bacteroides | Variable (species-dependent) | [1] |

| Firmicutes | Reduction | [2] |

| Proteobacteria | Reduction | [2] |

Table 2: Short-Chain Fatty Acid (SCFA) Production from 2'-Fucosyllactose Fermentation (In Vitro)

| SCFA | Concentration Change with 2'-FL | Reference |

| Acetate | Increased | [8] |

| Propionate | Increased | [8] |

| Butyrate | Increased | [8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of DFL-N-nH on the gut microbiome, based on established protocols for other HMOs.

In Vitro Fermentation of DFL-N-nH with Fecal Microbiota

This protocol is adapted from methodologies used for in vitro fermentation of other human milk oligosaccharides[10][11].

-

Fecal Sample Collection and Preparation:

-

Collect fresh fecal samples from healthy adult donors who have not taken antibiotics for at least three months.

-

Homogenize the fecal samples (10% w/v) in a sterile, anaerobic phosphate-buffered saline (PBS) solution.

-

Filter the fecal slurry through sterile gauze to remove large particulate matter.

-

-

Basal Medium Preparation:

-

Prepare a basal fermentation medium containing peptone, yeast extract, and salts, sterilized by autoclaving.

-

Add a vitamin and mineral solution and a reducing agent (e.g., cysteine-HCl) to maintain anaerobic conditions.

-

-

Fermentation Setup:

-

Add DFL-N-nH as the sole carbohydrate source to the basal medium at a final concentration of 1-2% (w/v). A control with no added carbohydrate should also be prepared.

-

Inoculate the medium with the prepared fecal slurry (5-10% v/v) in an anaerobic chamber.

-

Incubate the cultures at 37°C for 24-48 hours.

-

-

Sample Analysis:

-

At various time points (e.g., 0, 12, 24, 48 hours), collect aliquots for analysis.

-

Microbiota Composition: Extract bacterial DNA and perform 16S rRNA gene sequencing to determine changes in the microbial community structure.

-

SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze SCFA (acetate, propionate, butyrate) concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the action of DFL-N-nH.

References

- 1. benchchem.com [benchchem.com]

- 2. Oral supplementation of healthy adults with 2′-O-fucosyllactose and lacto-N-neotetraose is well tolerated and shifts the intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of a human milk oligosaccharide 2'-fucosyllactose by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Milk Components Modulate Toll-Like Receptor–Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Bifidobacterium Species' Metabolic Prowess: An In-depth Technical Guide to the Utilization of Difucosyllacto-N-neohexaose

For Immediate Release

This technical guide provides a comprehensive overview of the mechanisms by which key commensal Bifidobacterium species utilize complex fucosylated human milk oligosaccharides (HMOs), with a specific focus on Difucosyllacto-N-neohexaose (DFL-N-nH). This document is intended for researchers, scientists, and drug development professionals engaged in the study of gut microbiota, prebiotics, and infant nutrition.

Executive Summary

Human milk oligosaccharides are critical in shaping the infant gut microbiome, with bifidobacteria being primary colonizers due to their specialized glycan-foraging capabilities. Among the vast array of HMOs, fucosylated structures like this compound represent a significant and structurally complex energy source. This guide synthesizes current research on the species- and strain-specific utilization of such complex fucosylated HMOs by bifidobacteria. While direct quantitative data for DFL-N-nH is limited in published literature, this guide extrapolates from data on structurally similar difucosylated oligosaccharides, such as difucosyllactose (DFL). Species including Bifidobacterium longum subsp. infantis and Bifidobacterium kashiwanohense have demonstrated the genetic and enzymatic machinery necessary for the uptake and catabolism of these molecules. The primary degradation strategy involves intracellular processing following transport by specialized ATP-binding cassette (ABC) transporters. The metabolic fate of the constituent monosaccharides, including L-fucose, leads to the production of short-chain fatty acids (SCFAs) and other metabolites like 1,2-propanediol, which have profound implications for host physiology.

Quantitative Utilization of Fucosylated Hexasaccharides

The ability to metabolize complex fucosylated HMOs is not uniform across the Bifidobacterium genus. Specific species and strains exhibit a greater capacity for their utilization. The following tables summarize the growth of key Bifidobacterium species on fucosylated oligosaccharides. It is important to note that while DFL is used as a proxy for DFL-N-nH, the metabolic pathways for these structurally similar molecules are expected to be highly conserved.

| Bifidobacterium Strain | Substrate | Incubation Time (h) | Final Optical Density (OD600) | Substrate Consumption (%) | Reference |

| B. longum subsp. infantis ATCC 15697 | 2'-Fucosyllactose (2'-FL) | 48 | ~1.2 | >40% | [1] |

| B. longum subsp. infantis JCM 7007 | 2'-Fucosyllactose (2'-FL) | 48 | ~1.1 | >40% | [1] |

| B. longum subsp. infantis ATCC 15697 | Difucosyllactose (DFL) | Not Specified | Not Specified | High | [2] |

| B. kashiwanohense DSM 21854 | 2'-Fucosyllactose (2'-FL) | Not Specified | Growth Observed | Substantial | [1] |

| B. breve DSM 20213 | 2'-Fucosyllactose (2'-FL) | Not Specified | Growth Observed with HMO mixture | Moderate | [1] |

Table 1: Growth of Bifidobacterium Strains on Fucosylated Oligosaccharides.

| Bifidobacterium Strain | Substrate | Acetate (mM) | Lactate (mM) | 1,2-Propanediol (mM) | Reference |

| B. longum subsp. infantis | 2'-Fucosyllactose | High | High | Produced | [2] |

| B. longum isolates | L-fucose | Not Specified | Not Specified | Equimolar to fucose consumed | [3] |

| B. kashiwanohense | Fucosyllactose | Not Specified | Not Specified | L-fucose accumulated extracellularly | [3] |

Table 2: Key Metabolite Production from Fucosylated Substrates.

Experimental Protocols

The following section details a representative methodology for assessing the in vitro fermentation of DFL-N-nH by Bifidobacterium species, compiled from established protocols for complex HMO utilization.[4][5][6]

Bacterial Strains and Pre-culture Conditions

-

Strains: Bifidobacterium longum subsp. infantis (e.g., ATCC 15697), Bifidobacterium kashiwanohense (e.g., DSM 21854), and a negative control strain such as Bifidobacterium adolescentis.

-

Media: Strains are propagated in a suitable medium such as Reinforced Clostridial Medium (RCM) or MRS broth supplemented with 0.05% L-cysteine-HCl.

-

Incubation: Cultures are grown anaerobically (e.g., using an anaerobic chamber with a gas mix of 85% N₂, 10% H₂, 5% CO₂) at 37°C until reaching the late logarithmic phase of growth (OD600 ≈ 0.8-1.0).

In Vitro Fermentation Assay

-

Basal Medium: A chemically defined, carbohydrate-free basal medium is prepared. A common formulation includes (per liter): 2 g peptone, 2 g yeast extract, 0.1 g NaCl, 0.04 g K₂HPO₄, 0.01 g MgSO₄·7H₂O, 0.01 g CaCl₂·6H₂O, 2 g NaHCO₃, 0.005 g hemin, 0.5 g L-cysteine HCl, and a vitamin solution.[1]

-

Substrate: DFL-N-nH is added to the sterile basal medium as the sole carbon source to a final concentration of 1-2% (w/v). A control with no added carbohydrate is also prepared.

-

Inoculation: The basal medium with DFL-N-nH is inoculated with a 1-2% (v/v) of the pre-cultured Bifidobacterium strain.

-

Incubation and Sampling: Fermentation is carried out anaerobically at 37°C. Samples are collected at regular intervals (e.g., 0, 12, 24, 48 hours) for analysis.

Analytical Methods

-

Bacterial Growth: Monitored by measuring the optical density at 600 nm (OD600).

-

Substrate Consumption and Metabolite Production: Supernatants from the collected samples are analyzed by High-Performance Liquid Chromatography (HPLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to quantify the remaining DFL-N-nH and the production of SCFAs (acetate, lactate) and 1,2-propanediol.

Visualization of Pathways and Workflows

Experimental Workflow

Caption: A generalized workflow for assessing Bifidobacterium growth on DFL-N-nH.

Putative Metabolic Pathway for DFL-N-nH Utilization

The degradation of DFL-N-nH by specialized bifidobacteria like B. longum subsp. infantis is hypothesized to occur intracellularly. The pathway involves the transport of the intact oligosaccharide into the cell, followed by the sequential hydrolysis of monosaccharide units by specific glycosidases.

References

- 1. Fucosyllactose and L-fucose utilization of infant Bifidobacterium longum and Bifidobacterium kashiwanohense - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [scholarworks.umass.edu]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. In vitro fermentation of breast milk oligosaccharides by Bifidobacterium infantis and Lactobacillus gasseri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro fermentation of human milk oligosaccharides by individual Bifidobacterium longum-dominant infant fecal inocula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Genome Analysis of Bifidobacterium longum subsp. infantis Strains Reveals Variation in Human Milk Oligosaccharide Utilization Genes among Commercial Probiotics - PMC [pmc.ncbi.nlm.nih.gov]

Putative In Vitro Anti-inflammatory Activity of Difucosyllacto-N-neohexaose: A Technical Guide

Introduction

Difucosyllacto-N-neohexaose (DFL-N-nH) is a complex oligosaccharide found in human milk. As a member of the fucosylated HMO family, it is postulated to possess significant immunomodulatory and anti-inflammatory properties. Emerging research on other fucosylated HMOs, such as 2'-fucosyllactose (B36931) and lactodifucotetraose (B164709), has revealed their capacity to attenuate inflammatory responses in vitro, suggesting a similar potential for DFL-N-nH. This document outlines the hypothesized anti-inflammatory mechanisms, compiles quantitative data from related compounds, provides detailed experimental protocols for in vitro assessment, and visualizes key pathways and workflows.

Data Presentation: Quantitative Anti-inflammatory Effects of Fucosylated Oligosaccharides

The following tables summarize the in vitro anti-inflammatory effects of various fucosylated oligosaccharides, which may serve as a reference for predicting the potential efficacy of DFL-N-nH.

Table 1: Effect of Fucosylated Oligosaccharides on Pro-inflammatory Cytokine Production

| Oligosaccharide | Cell Line | Inflammatory Stimulus | Concentration | Target Cytokine | Inhibition (%) | Reference |

| 2'-Fucosyllactose | LS174T Goblet Cells | TNF-α | 2.5 mg/mL | TNF-α | Significant decrease | [1] |

| Lactodifucotetraose | Platelets | Thrombin | Not specified | RANTES, sCD40L | Significant inhibition | [2][3] |

| 3-Fucosyllactose | FHs 74 Int | TNF-α | Not specified | IL-8 | Significant attenuation | [4] |

| Lacto-N-neotetraose | FHs 74 Int | TNF-α | Not specified | IL-8 | Significant attenuation | [4] |

| Lactodifucotetraose | FHs 74 Int | TNF-α | Not specified | IL-8 | Significant attenuation | [4] |

Table 2: Effect of Fucosylated Oligosaccharides on Inflammatory Mediators and Signaling Molecules

| Oligosaccharide | Cell Line | Inflammatory Stimulus | Concentration | Target Molecule/Pathway | Effect | Reference |

| 2'-Fucosyllactose | LS174T Goblet Cells | TNF-α | 2.5 mg/mL | TLR4, MyD88, NF-κB | Significant decrease | [1] |

| Neoagarotetraose | RAW264.7 Macrophages | LPS | 62.5-500 µg/mL | NO, iNOS, TNF-α, IL-6 | Significant reduction | [5][6] |

| Neoagarotetraose | RAW264.7 Macrophages | LPS | Not specified | p38 MAPK, ERK, NF-κB | Inhibition of activation | [5] |

| Galactooligosaccharides | RAW264.7 Macrophages | LPS | Not specified | NO, IL-1β, TNF-α, IL-6, iNOS, COX-2 | Significant inhibition | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the in vitro investigation of DFL-N-nH's anti-inflammatory activity.

Cell Culture and Maintenance

-

Cell Lines:

-

Human intestinal epithelial cells: Caco-2 (ATCC® HTB-37™) or HT-29 (ATCC® HTB-38™). These cells can be differentiated to form a polarized monolayer, mimicking the intestinal barrier.

-

Human monocytic cell line: THP-1 (ATCC® TIB-202™). These cells can be differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Murine macrophage cell line: RAW 264.7 (ATCC® TIB-71™). A commonly used cell line for studying inflammation.

-

-

Culture Medium:

-

For Caco-2 and HT-29: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

-

For THP-1 and RAW 264.7: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Inflammation Model

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere and reach a confluency of 70-80%. For Caco-2 cells, culture for 21 days to allow for differentiation into a polarized monolayer. For THP-1 cells, differentiate with PMA (e.g., 100 ng/mL) for 48 hours.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of DFL-N-nH (e.g., 0.1, 1, 10, 100 µg/mL) for a specified period (e.g., 2, 12, or 24 hours).

-

Inflammatory Challenge: After pre-treatment, induce an inflammatory response by adding an inflammatory stimulus such as:

-

Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria (e.g., 1 µg/mL).

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine (e.g., 10 ng/mL).

-

-

Incubation: Co-incubate the cells with DFL-N-nH and the inflammatory stimulus for a designated time (e.g., 6, 12, or 24 hours).

Measurement of Inflammatory Markers

-

Cytokine Quantification (ELISA):

-

Collect the cell culture supernatant after the incubation period.

-

Quantify the levels of pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-8 (IL-8) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Nitric Oxide (NO) Assay (Griess Test):

-

Collect the cell culture supernatant.

-

Measure the accumulation of nitrite, a stable product of NO, using the Griess reagent system. The absorbance is measured at 540 nm.

-

-

Gene Expression Analysis (RT-qPCR):

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform quantitative real-time PCR (RT-qPCR) using specific primers for genes encoding inflammatory mediators (e.g., TNF, IL6, IL1B, NOS2, PTGS2 for COX-2) and signaling molecules (e.g., NFKB1, RELA).

-

-

Western Blot Analysis:

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK, JNK).

-

Use corresponding secondary antibodies conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

Caption: Putative inhibition of the TLR4/NF-κB signaling pathway.

Caption: Hypothesized modulation of MAPK signaling pathways.

References

- 1. The Milk Active Ingredient, 2′-Fucosyllactose, Inhibits Inflammation and Promotes MUC2 Secretion in LS174T Goblet Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactodifucotetraose, a human milk oligosaccharide, attenuates platelet function and inflammatory cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Human Milk Oligosaccharides 3-FL, Lacto-N-Neotetraose, and LDFT Attenuate Tumor Necrosis Factor-α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neoagaro-oligosaccharide monomers inhibit inflammation in LPS-stimulated macrophages through suppression of MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Difucosyllacto-N-neohexaose: A Technical Guide to its Prebiotic Potential in Infant Gut Health

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Difucosyllacto-N-neohexaose (DFL-N-nH) is a complex fucosylated human milk oligosaccharide (HMO) that, while less abundant than other HMOs like 2'-fucosyllactose (B36931) (2'-FL), holds significant promise as a prebiotic for infant gut health. Its unique structure, featuring two fucose residues, suggests a high degree of selectivity in its utilization by the infant gut microbiota, potentially offering distinct advantages in shaping a healthy gut ecosystem. This technical guide provides a comprehensive overview of the current understanding of DFL-N-nH, including its structure, metabolism by key infant gut commensals, and its putative roles in modulating the gut microbiota, enhancing gut barrier function, and influencing immune responses. While direct experimental evidence for DFL-N-nH is still emerging, this document synthesizes available data on fucosylated HMOs to build a framework for its potential applications and to guide future research and development.

Introduction: The Significance of Fucosylated HMOs

Human milk oligosaccharides are a diverse group of complex glycans that constitute the third largest solid component of human milk.[1] They are indigestible by the infant and thus function as the first major prebiotics, selectively nourishing beneficial bacteria in the infant's colon.[1] Fucosylated HMOs, characterized by the presence of one or more fucose sugar units, are a major class of these compounds and have been linked to several health benefits, including protection against infectious diarrhea and the establishment of a bifidobacteria-rich microbiota.[2] DFL-N-nH belongs to this important class of HMOs.

Structure of this compound

This compound is a neutral oligosaccharide. Its core structure is based on lacto-N-neohexaose, which is extended with two fucose residues. The precise linkages of these fucose molecules can vary, leading to different isomers of DFL-N-nH. This structural complexity is a key determinant of its selective metabolism by gut bacteria.

Prebiotic Activity and Metabolism

The prebiotic effect of DFL-N-nH stems from its selective fermentation by specific members of the infant gut microbiota, most notably species of the genus Bifidobacterium. These bacteria possess specialized enzymatic machinery to degrade and utilize complex fucosylated HMOs.

Microbial Utilization of Fucosylated HMOs

Bifidobacterium species, particularly infant-associated species like Bifidobacterium longum subsp. infantis, have evolved specific gene clusters dedicated to the metabolism of fucosylated HMOs.[3][4][5] These clusters encode for transporters that bring the oligosaccharides into the cell and a suite of glycoside hydrolases that break them down into monosaccharides for fermentation.[6]

The degradation of difucosylated HMOs like DFL-N-nH likely involves the sequential action of α-fucosidases to remove the fucose residues and β-galactosidases and other glycosidases to break down the core oligosaccharide chain.[7]

Short-Chain Fatty Acid (SCFA) Production

The fermentation of DFL-N-nH by bifidobacteria is expected to produce short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate (B1204436). While direct quantitative data for DFL-N-nH is limited, studies on other fucosylated HMOs and in vitro fermentations of infant fecal microbiota with HMO mixtures consistently show an increase in SCFA production.[8][9][10] Acetate is a major product of bifidobacterial fermentation and can be cross-fed to other bacteria that produce butyrate, a key energy source for colonocytes.[11]

Table 1: In Vitro Fermentation of Fucosylated HMOs by Infant Fecal Microbiota - Representative Data

| Prebiotic Substrate | Predominant Microbial Change | Major SCFA Produced | Reference |

| 2'-Fucosyllactose (2'-FL) | Increase in Bifidobacterium | Acetate, Propionate, Butyrate | [9] |

| 3-Fucosyllactose (3-FL) | Increase in Bifidobacterium | Acetate, Lactate | [12] |

| HMO Mix (including fucosylated HMOs) | Increase in Bifidobacterium | Acetate, Propionate | [8] |

Immunomodulatory Effects and Gut Barrier Function

HMOs, including fucosylated variants, are known to influence the developing infant immune system and contribute to the integrity of the gut barrier.

Modulation of Immune Responses

Fucosylated HMOs can exert immunomodulatory effects both directly and indirectly. Indirectly, by promoting the growth of beneficial bacteria and the production of SCFAs, they contribute to a healthy gut environment that shapes immune development.[2] Directly, fucosylated oligosaccharides can interact with immune cells and intestinal epithelial cells to modulate signaling pathways. For instance, fucosylated glycans can influence Toll-like receptor (TLR) signaling, which plays a critical role in the innate immune response.[3]

Enhancement of Gut Barrier Function

A healthy gut barrier is essential for preventing the translocation of harmful substances from the gut into the bloodstream. Some HMOs have been shown to enhance gut barrier function by increasing the expression of tight junction proteins in intestinal epithelial cells.[13] The fermentation products of fucosylated HMOs, such as butyrate, also play a crucial role in maintaining gut barrier integrity.[14]

Experimental Protocols

This section outlines key experimental methodologies for studying the prebiotic effects of DFL-N-nH.

In Vitro Fermentation with Infant Fecal Microbiota

This protocol is designed to assess the impact of DFL-N-nH on the composition and metabolic activity of the infant gut microbiota.

-

Fecal Sample Collection: Collect fresh fecal samples from healthy, exclusively breastfed infants.

-

Inoculum Preparation: Prepare a fecal slurry by homogenizing the samples in an anaerobic dilution solution.

-